Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core, a bicyclic system that combines a triazole and pyridazine ring. Key structural elements include:
- A thioacetamido linker bridging the triazolo[4,3-b]pyridazine core to a benzoate ester group, which may enhance lipophilicity and metabolic stability compared to oxygen-based linkers.
- An ethyl benzoate ester at the para position of the benzene ring, a common pharmacophore for improving membrane permeability .
Properties
IUPAC Name |
ethyl 4-[[2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O4S/c1-2-35-25(34)18-8-10-19(11-9-18)27-22(32)16-36-23-13-12-20-28-29-21(31(20)30-23)14-15-26-24(33)17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGMVTMYCIFUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolo[4,3-b]pyridazine core: This can be achieved by reacting hydrazine derivatives with appropriate pyridazine precursors under reflux conditions in the presence of acetic anhydride.
Introduction of the benzamidoethyl group: This step involves the reaction of the triazolo[4,3-b]pyridazine intermediate with benzamidoethyl chloride in the presence of a base such as triethylamine.
Thioether formation:
Final esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Chemical Reactions Analysis
Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. It has been found to inhibit the activity of enzymes such as c-Met and Pim-1, which are involved in cancer cell signaling pathways . By binding to the ATP-binding sites of these enzymes, the compound disrupts their activity, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Physical Comparisons
Key Findings :
- Melting Points: The presence of polar groups (e.g., propenoic acid in E-4b) correlates with higher melting points (253–255°C) due to enhanced intermolecular hydrogen bonding . The target compound’s ester group may reduce crystallinity compared to carboxylic acids.
Linker and Functional Group Variations
Table 2: Ethyl Benzoate Derivatives with Modified Linkers
Key Findings :
- Linker Impact : Thioether linkers (e.g., in I-6373 and the target compound) may confer greater metabolic stability compared to ethers (I-6473) or amines (I-6230) due to reduced oxidative susceptibility .
- Aryl Group Influence : The triazolo[4,3-b]pyridazine moiety in the target compound could enhance target binding affinity compared to pyridazine or isoxazole groups, as seen in bromodomain inhibitors .
Biological Activity
Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a triazolo[4,3-b]pyridazine core, which is known for its diverse pharmacological properties. Its molecular formula is , with a molecular weight of approximately 442.5 g/mol. The structure includes functional groups that may contribute to its biological activity, particularly in inhibiting specific enzymes and modulating cellular pathways.
Target Enzymes and Pathways
Research indicates that compounds similar to this compound may interact with c-Met and VEGFR-2 kinases. These kinases are critical in regulating cell growth, survival, and angiogenesis. Inhibition of these targets can potentially suppress tumor growth and metastasis by disrupting angiogenic signaling pathways.
Biochemical Interactions
The compound has been shown to bind to specific enzymes such as cytochrome P450, affecting various metabolic pathways. This interaction can lead to altered drug metabolism and enhanced therapeutic effects or toxicity depending on the context of use.
Antiproliferative Effects
Several studies have investigated the antiproliferative properties of similar compounds. For instance, derivatives featuring the triazolo[4,3-b]pyridazine moiety have demonstrated significant activity against various cancer cell lines. This compound is hypothesized to exert similar effects due to its structural analogies.
In Vivo Studies
In animal models, the compound has shown varying effects based on dosage. Lower doses have been associated with anti-inflammatory and anticancer activities, whereas higher doses may lead to cytotoxic effects. The pharmacokinetics of this compound suggest that its stability under physiological conditions can influence its long-term efficacy in vivo .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
